cis-Parinaric acid

Catalog No.
S630623
CAS No.
593-38-4
M.F
C18H28O2
M. Wt
276.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-Parinaric acid

CAS Number

593-38-4

Product Name

cis-Parinaric acid

IUPAC Name

(9Z,11E,13E,15Z)-octadeca-9,11,13,15-tetraenoic acid

Molecular Formula

C18H28O2

Molecular Weight

276.4 g/mol

InChI

InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-10H,2,11-17H2,1H3,(H,19,20)/b4-3-,6-5+,8-7+,10-9-

InChI Key

IJTNSXPMYKJZPR-ZSCYQOFPSA-N

SMILES

Array

Synonyms

cis-parinaric acid, octadecatetraenoic acid, paranaric acid, parinaric acid, parinaric acid, (all-E)-isomer, parinaric acid, (Z,Z,E,E)-isomer

Canonical SMILES

CCC=CC=CC=CC=CCCCCCCCC(=O)O

Isomeric SMILES

CC/C=C\C=C\C=C\C=C/CCCCCCCC(=O)O

The exact mass of the compound cis-Parinaric acid is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]. However, this does not mean our product can be used or applied in the same or a similar way.

cis-Parinaric acid (cPA, CAS: 593-38-4) is a naturally occurring 18-carbon polyunsaturated fatty acid characterized by a conjugated tetraene structure. In procurement and assay design, it is primarily sourced as an intrinsic fluorescent lipid probe. Unlike synthetic fluorophores, cPA possesses a large Stokes shift (~100 nm), an excitation maximum near 320 nm, and an emission maximum around 432 nm [1]. Because its fluorophore is integrated directly into the aliphatic chain, cPA provides exceptional structural fidelity to endogenous fatty acids, making it a critical reagent for high-precision studies of membrane dynamics, lipid-protein interactions, and early-stage lipid peroxidation [2].

Substituting cis-parinaric acid with generic fluorescent lipids (e.g., DPH, NBD-lipids, or BODIPY-C11) fundamentally alters assay thermodynamics because bulky extrinsic fluorophores sterically perturb lipid packing [1]. Furthermore, substituting cPA with its geometric isomer, trans-parinaric acid (tPA), is a common procurement error that compromises physiological relevance. While tPA is highly sensitive, it exhibits a severe, non-physiological partitioning bias toward solid (gel) phase lipids. Using tPA in live-cell or fluid-phase studies artificially skews lateral distribution data, whereas cPA accurately tracks the liquid-crystalline domains characteristic of native biological membranes [2].

Unbiased Fluid-Phase Partitioning for Physiological Membrane Studies

When mapping lipid domains, cis-parinaric acid distributes relatively evenly between fluid and solid lipid phases, yielding a solid-to-fluid partition coefficient ratio (Kps/f) of 0.6 ± 0.2. In contrast, trans-parinaric acid (tPA) exhibits a strong thermodynamic preference for the solid phase, with a Kps/f of 3.0 ± 1.0 [1]. This makes cPA the mandatory choice for fluid-phase analysis.

Evidence DimensionSolid-to-fluid partition coefficient ratio (Kps/f)
Target Compound Data0.6 ± 0.2 (cis-Parinaric acid)
Comparator Or Baseline3.0 ± 1.0 (trans-Parinaric acid)
Quantified Difference5-fold lower gel-phase bias for cPA
ConditionsDPPC (solid) and PDPC (fluid) codispersions

Procuring cPA ensures accurate representation of fluid domains typical of live cell membranes, whereas tPA will artificially accumulate in and over-report gel-phase domains.

Minimal Steric Perturbation via Intrinsic Tetraene Fluorophore

Unlike synthetic probes such as DPH (1,6-diphenyl-1,3,5-hexatriene) or NBD-lipids, which introduce bulky aromatic or polar groups into the hydrophobic core, cPA utilizes an intrinsic conjugated tetraene structure. This allows cPA to mimic the exact steric profile of endogenous 18-carbon fatty acids, maintaining native membrane order and rotational dynamics[1].

Evidence DimensionFluorophore structural integration
Target Compound DataIntrinsic conjugated tetraene (linear 18-carbon chain)
Comparator Or BaselineExtrinsic bulky fluorophores (e.g., DPH, NBD)
Quantified DifferenceZero added steric bulk compared to native C18 fatty acids
ConditionsLipid bilayer intercalation

Essential for researchers needing to measure native membrane fluidity and lipid-protein interactions without the probe itself altering the thermodynamic properties of the bilayer.

High-Contrast Membrane Localization via Environment-Sensitive Quantum Yield

cis-Parinaric acid exhibits a negligible fluorescence quantum yield in aqueous solutions, which increases dramatically upon partitioning into lipid bilayers. The mole fraction partition coefficient between lipid and water is highly favorable (5.3 × 10^5 to 9 × 10^5) [1]. This optical silencing in water eliminates background noise.

Evidence DimensionAqueous vs. Lipid Quantum Yield / Partitioning
Target Compound DataKp = ~9 × 10^5 in fluid lipids; negligible aqueous fluorescence
Comparator Or BaselineConstitutively fluorescent water-soluble probes
Quantified DifferenceNear-zero background fluorescence in aqueous buffer
ConditionsAqueous buffer vs. fluid lipid vesicles at 25°C

Allows for direct, wash-free assay workflows in high-throughput screening, as unbound probe in the aqueous phase remains optically silent.

Ultra-Sensitive Early Detection of Lipid Peroxidation

The conjugated tetraene structure of cPA is highly susceptible to free radical attack, degrading faster than endogenous polyunsaturated fatty acids like arachidonic or linoleic acid under oxidative stress. The loss of cPA fluorescence provides a more sensitive and immediate readout of initial lipid peroxidation than measuring conjugated dienes or malondialdehyde (MDA) [1].

Evidence DimensionPeroxidation degradation rate
Target Compound DataHigher peroxidation rate (rapid fluorescence loss)
Comparator Or BaselineEndogenous linoleic/arachidonic acids and MDA assays
Quantified DifferenceDetects peroxidation earlier than standard MDA/TBARS assays
ConditionsCultured cardiomyocytes under radical stress (AAPH, H2O2)

Procuring cPA enables the detection of the earliest stages of membrane oxidative damage in live cells before irreversible structural degradation occurs.

Live-Cell Lipid Peroxidation Assays

Ideal for screening antioxidant efficacy or monitoring oxidative stress in cultured cells (e.g., cardiomyocytes). cPA acts as an early-warning reporter via rapid fluorescence decay, outperforming traditional MDA or TBARS assays in detecting initial radical damage [1].

Fluid-Phase Membrane Dynamics

Chosen over trans-parinaric acid for studying lateral diffusion, lipid raft formation, and fluidity in liquid-crystalline domains of physiological membranes, owing to its lack of gel-phase bias and excellent structural mimicry of native lipids [2].

Wash-Free Lipid Binding Screens

Utilized in high-throughput assays for lipid-transfer proteins or fatty-acid binding proteins. By leveraging its near-zero aqueous fluorescence, assay developers can eliminate washing steps, as only the protein-bound or membrane-bound cPA emits a signal [3].

XLogP3

5.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

276.208930132 Da

Monoisotopic Mass

276.208930132 Da

Heavy Atom Count

20

UNII

KM4KXM284R

Wikipedia

(Z)-parinaric acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]

Dates

Last modified: 04-14-2024

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